molecular formula C5H8N4O B13103890 4-Hydrazinyl-5-methylpyrimidin-2-ol

4-Hydrazinyl-5-methylpyrimidin-2-ol

Cat. No.: B13103890
M. Wt: 140.14 g/mol
InChI Key: FDOOVVOSZYUIPT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-methylpyrimidin-2-ol is a heterocyclic organic compound with the molecular formula C5H8N4O This compound is characterized by a pyrimidine ring substituted with a hydrazinyl group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-5-methylpyrimidin-2-ol typically involves the reaction of 5-methylpyrimidine-2,4-dione with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and purification techniques is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-5-methylpyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-5-methylpyrimidin-2-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5-methylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to interact with DNA and proteins makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-Hydrazinyl-6-methylpyrimidin-2-ol
  • 4-Hydrazinyl-5-ethylpyrimidin-2-ol
  • 4-Hydrazinyl-5-methylpyrimidin-2-thiol

Comparison: 4-Hydrazinyl-5-methylpyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

6-hydrazinyl-5-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-3-2-7-5(10)8-4(3)9-6/h2H,6H2,1H3,(H2,7,8,9,10)

InChI Key

FDOOVVOSZYUIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N=C1)NN

Origin of Product

United States

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